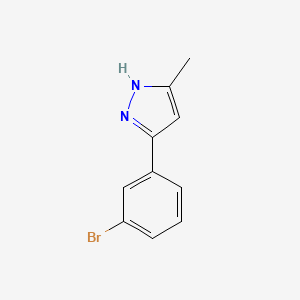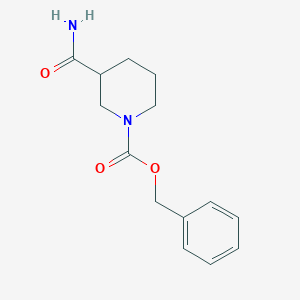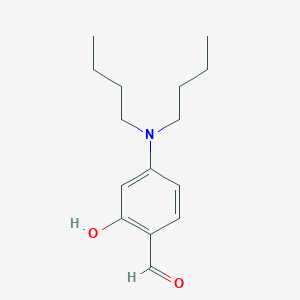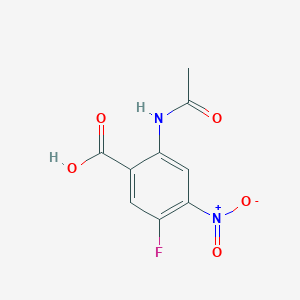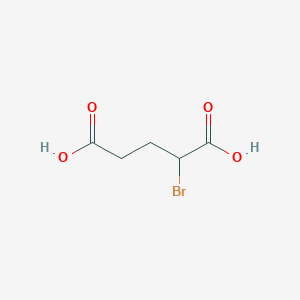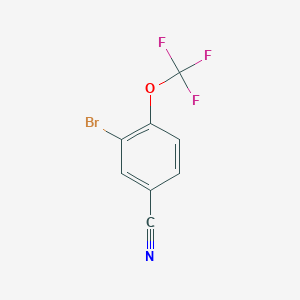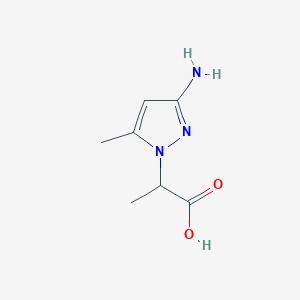
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid (AMPPA) is an organic compound belonging to the class of pyrazolopyridines. It is a five-membered heterocyclic compound containing nitrogen, oxygen, and carbon atoms. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It has a wide range of applications in the fields of medicinal chemistry, biochemistry, and chemical biology.
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as “2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid,” have demonstrated significant potential in treating tropical diseases like leishmaniasis and malaria. A study has shown that certain hydrazine-coupled pyrazole derivatives exhibit potent antileishmanial activity against Leishmania aethiopica and antimalarial effects against Plasmodium berghei in mice . These findings suggest that pyrazole-based compounds could be developed into effective pharmacophores for new antileishmanial and antimalarial agents.
Molecular Docking Studies
The same study also conducted molecular docking simulations to justify the potent antipromastigote activity of a pyrazole derivative, which showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This indicates that pyrazole derivatives could be tailored for targeted drug design, enhancing their efficacy and specificity.
Pharmacological Effects
Pyrazole compounds are known for their diverse pharmacological effects. They have been used to synthesize derivatives that exhibit a wide range of biological activities, including anti-inflammatory, antinociceptive, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents . This versatility makes them valuable in the development of a broad spectrum of therapeutic agents.
Agrochemical Applications
Pyrazole derivatives are not only limited to pharmaceuticals but also extend to agrochemicals. They serve as important raw materials and intermediates in the synthesis of compounds used in agriculture, such as pesticides and herbicides . Their structural diversity allows for the creation of specialized molecules that can target specific pests or plant diseases.
Organic Synthesis and Dyestuff
In the realm of organic chemistry, “2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid” can be utilized as an intermediate in the synthesis of complex organic molecules. Its reactive sites make it a versatile building block for constructing larger, more complex structures. Additionally, its derivatives can be used in the production of dyestuffs, contributing to the textile and coloring industries .
Propiedades
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-3-6(8)9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENKNPGXPNQRAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)



